Potency and Selectivity at Human Motilin Receptor (hMTLR) vs. Erythromycin
Camicinal demonstrates greater potency than erythromycin at the human motilin receptor (hMTLR) [1]. Crucially, it exhibits high selectivity for hMTLR over the closely related ghrelin receptor, a common off-target for other agonists [1].
| Evidence Dimension | Potency at human motilin receptor (hMTLR) and selectivity over ghrelin receptor |
|---|---|
| Target Compound Data | hMTLR pEC50 = 7.9 ± 0.09 (n=17); Ghrelin receptor pEC50 < 6.0 (EC50 > 1000 nM) |
| Comparator Or Baseline | Erythromycin hMTLR pEC50 = 7.3 ± 0.29 (n=4); Endogenous motilin hMTLR pEC50 = 10.4 ± 0.01 (n=770) |
| Quantified Difference | Camicinal is approximately 4-fold more potent than erythromycin (pEC50 difference of 0.6). It has minimal activity at the ghrelin receptor (selectivity ratio > 50-fold). |
| Conditions | Human recombinant motilin and ghrelin receptors expressed in CHO cells; measured via intracellular calcium flux (FLIPR assay). |
Why This Matters
For researchers, this confirms Camicinal provides a superior combination of target potency and receptor specificity, reducing confounding variables in assays compared to the less potent and non-selective antibiotic erythromycin.
- [1] Sanger GJ, Westaway SM, Barnes AA, Maclean DT, Muir AI, Jarvie EM, et al. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility. Neurogastroenterol Motil. 2009;21(6):657-e31. View Source
